molecular formula C9H9ClN2O2S B1148814 3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE CAS No. 118252-28-1

3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B1148814
CAS No.: 118252-28-1
M. Wt: 244.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione typically involves the reaction of a thieno[3,2-d]pyrimidine precursor with 2-chloroethyl reagents under controlled conditions. One common method involves the use of thiophen-2-carbaldehyde and malononitrile in a water-ethanol solution, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted thieno[3,2-d]pyrimidines, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(2-Chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione involves the inhibition of PARP-1. By binding to the active site of PARP-1, the compound prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells . This mechanism is particularly effective in cancer cells that rely heavily on PARP-1 for survival.

Properties

CAS No.

118252-28-1

Molecular Formula

C9H9ClN2O2S

Molecular Weight

244.7

Synonyms

3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE

Origin of Product

United States

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